1-Methylisatin (CAS No. 2058-74-4): A Comprehensive Technical Guide
1-Methylisatin (CAS No. 2058-74-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-Methylisatin (CAS No. 2058-74-4), a synthetically versatile N-methylated derivative of isatin. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and summarizes its known biological activities with a focus on its role as an enzyme inhibitor. Quantitative data on its physicochemical properties, biological efficacy, and toxicity are presented in structured tables for clarity. Furthermore, this guide includes detailed methodologies for relevant biological assays and visualizes key concepts through diagrams of experimental workflows and a representative signaling pathway, rendered using the DOT language for Graphviz.
Introduction
1-Methylisatin, also known as N-Methylisatin or 1-Methyl-1H-indole-2,3-dione, is a key heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of isatin, an endogenous compound with a wide range of biological activities, 1-Methylisatin serves as a crucial building block for the synthesis of more complex bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its utility also extends to the manufacturing of dyes and pigments. This guide aims to provide a comprehensive resource for researchers and professionals working with this compound.
Physicochemical Properties
1-Methylisatin is an orange to red crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2058-74-4 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Melting Point | 130-133 °C | |
| Appearance | Orange to red crystals or powder | |
| Solubility | Soluble in DMSO and DMF | |
| Synonyms | N-Methylisatin, 1-Methyl-1H-indole-2,3-dione, 1-Methylindoline-2,3-dione |
Synthesis of 1-Methylisatin
The synthesis of 1-Methylisatin is most commonly achieved through the N-methylation of isatin. The following protocol is a representative method.
Experimental Protocol: N-methylation of Isatin
Materials:
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Isatin
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Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Deionized water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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Büchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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In a clean, dry round-bottom flask, dissolve isatin (1.0 equivalent) in anhydrous DMF.
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To this solution, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 15-20 minutes.
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Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water with constant stirring.
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The product, 1-Methylisatin, will precipitate out of the solution.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.
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Dry the purified 1-Methylisatin under vacuum.
Expected Yield: 85-95%
Synthesis Workflow Diagram
Biological Activities and Applications
1-Methylisatin, like its parent compound isatin, exhibits a broad spectrum of biological activities. It is a known inhibitor of several enzymes and has been investigated for its potential therapeutic applications.
Enzyme Inhibition
1-Methylisatin has been identified as a potent inhibitor of carboxylesterases (CE), enzymes involved in the metabolism of various drugs. Isatin derivatives have also shown significant inhibitory activity against caspases, a family of proteases crucial for apoptosis, and cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in the nervous system.
Anticancer Potential
The ability of isatin derivatives to induce apoptosis in cancer cells, often through the activation of the caspase cascade, makes them promising candidates for anticancer drug development. Derivatives of isatin have shown cytotoxicity against various human cancer cell lines, including those from breast, prostate, leukemia, colon, and lung cancers.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity and toxicity of 1-Methylisatin and related isatin derivatives.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference(s) |
| 1-Methylisatin | Human Carboxylesterase 1 (hCE1) | Kᵢ | 5.38 µM | |
| 1-Methylisatin | Human Intestinal Carboxylesterase (hiCE) | Kᵢ | 38.2 µM | |
| Isatin derivative (Compound 20d) | Caspase-3 | IC₅₀ | 2.33 µM | |
| N-alkyl isatin (Compound 4i) | Butyrylcholinesterase (BChE) | IC₅₀ | 3.77 µM | |
| Isatin derivative (IHM2) | Acetylcholinesterase (AChE) | IC₅₀ | 1.60 µM |
Table 2: Cytotoxicity and Toxicity Data
| Compound | Cell Line / Organism | Toxicity Parameter | Value | Reference(s) |
| 1-Methylisatin | Human U937 cells | IC₅₀ | 238 µM | |
| 1-Methylisatin | Mouse (intraperitoneal) | LD₅₀ | 685 mg/kg | |
| Isatin | Human promyelocytic leukemia (HL60) | CC₅₀ | 2.94 µg/ml | |
| Isatin | Rat (oral) | LD₅₀ | >2000 mg/kg |
Experimental Protocols for Biological Assays
The following are generalized protocols for assays commonly used to evaluate the biological activity of isatin derivatives. These can be adapted for 1-Methylisatin.
Caspase-3 Inhibition Assay (Colorimetric)
Principle: This assay measures the ability of a compound to inhibit the activity of caspase-3, a key executioner caspase in apoptosis. The enzyme cleaves a specific colorimetric substrate, and the resulting color change is measured spectrophotometrically.
Materials:
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Recombinant human caspase-3
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Caspase-3 substrate (e.g., Ac-DEVD-pNA)
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Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT)
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1-Methylisatin (dissolved in DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a series of dilutions of 1-Methylisatin in the assay buffer.
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In a 96-well plate, add the assay buffer, the 1-Methylisatin dilutions (or DMSO for control), and the caspase-3 enzyme.
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Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
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Initiate the reaction by adding the caspase-3 substrate to each well.
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Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).
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Calculate the percentage of inhibition for each concentration of 1-Methylisatin relative to the control.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.
Materials:
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Acetylcholinesterase (AChE) from electric eel or human source
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Acetylthiocholine iodide (ATCI)
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5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
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Phosphate buffer (pH 8.0)
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1-Methylisatin (dissolved in a suitable solvent)
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96-well microplate
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Microplate reader
Procedure:
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Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
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In a 96-well plate, add the phosphate buffer, the 1-Methylisatin dilutions, and the AChE solution.
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Incubate the plate at a controlled temperature (e.g., 25°C) for a predefined period.
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Add DTNB to each well.
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Initiate the reaction by adding ATCI to each well.
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Measure the absorbance at 412 nm at regular intervals.
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Calculate the rate of reaction and the percentage of inhibition for each concentration of 1-Methylisatin.
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Determine the IC₅₀ value.
Signaling Pathway
Isatin derivatives have been shown to induce apoptosis in cancer cells. A key mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by cellular stress and leads to the activation of executioner caspases like caspase-3. The following diagram illustrates a simplified representation of this pathway and the potential point of action for isatin derivatives.
Conclusion
1-Methylisatin is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, particularly as enzyme inhibitors, makes it a subject of ongoing research. This technical guide provides a foundational resource for scientists and researchers, summarizing key data and protocols to facilitate further exploration and application of 1-Methylisatin in various scientific disciplines.
